molecular formula C20H17NO4 B2370363 Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate CAS No. 1041748-30-4

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate

Cat. No.: B2370363
CAS No.: 1041748-30-4
M. Wt: 335.359
InChI Key: HEABORBHPZNNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an indane-1,3-dione moiety linked to an ethyl ester group through a phenylacetate bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate typically involves the condensation of indane-1,3-dione with ethyl phenylacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indane-1,3-dione moiety to its corresponding diol.

    Substitution: The phenylacetate group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted phenylacetate derivatives.

Scientific Research Applications

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s indane-1,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • 2-(4-(((1,3-dioxoindan-2-ylidene)ethyl)amino)phenyl)ethanenitrile

Uniqueness

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate stands out due to its unique combination of an indane-1,3-dione moiety and a phenylacetate bridge. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-25-20(24)17(13-8-4-3-5-9-13)21-12-16-18(22)14-10-6-7-11-15(14)19(16)23/h3-12,17,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJDSIIHPDQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.